Sograzepide
Overview
Description
Netazepide is a potent, highly selective, and orally-active antagonist of the gastrin/cholecystokinin-2 (CCK-2) receptor. It has been primarily studied for its potential in treating gastric neuroendocrine tumors, which are often associated with hypergastrinemia due to chronic atrophic gastritis . Netazepide has shown promise in reducing tumor size and number, as well as normalizing biomarkers in patients with these conditions .
Mechanism of Action
Target of Action
Sograzepide, also known as Netazepide, is an extremely potent, highly selective, and orally active Gastrin/Cholecystokinin 2 receptor (CCK2) antagonist . The primary targets of this compound are the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Mode of Action
This compound interacts with its targets by replacing the specific binding of [125I]CCK-8 to the Gastrin/CCK-B receptors in the rat brain, cloned canine, and cloned human, with Ki values of 0.068, 0.62, and 0.19 nM, respectively . This interaction results in the inhibition of Gastrin/CCK-A activity, with an IC50 of 502 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gastrin/CCK-B pathway. By antagonizing the Gastrin/CCK-B receptors, this compound inhibits the action of Gastrin/CCK-A, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration and its interaction with the Gastrin/CCK-B receptors. It has been shown to have an inhibitory effect on pentagastrin-induced gastric acid secretion in anesthetized rats with an ED50 of 87 nmol/kg
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of gastric acid secretion. This is achieved through its antagonistic action on the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Biochemical Analysis
Biochemical Properties
Sograzepide interacts with the Gastrin/CCK-B receptors, replacing the specific binding of [125I]CCK-8 to the rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors . The nature of these interactions is characterized by Ki values of 0.068, 0.62, and 0.19 nM, respectively .
Cellular Effects
This compound has been found to have distinct effects on various types of cells. For instance, in neuroendocrine (NE)-type small cell lung cancer (SCLC) cells, this compound exhibited distinctly lower IC50s relative to non-NE-type cells . This suggests that the cholecystokinin B receptor (CCKBR), which this compound inhibits, is potentially a specific therapeutic target for NE-type SCLC .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Gastrin/CCK-B antagonist. It replaces the specific binding of [125I]CCK-8 to the Gastrin/CCK-B receptors, thereby exerting its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression.
Preparation Methods
The synthesis of Netazepide involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial production methods for Netazepide are designed to be scalable and cost-effective. These methods often involve optimizing the synthetic route to minimize waste and improve efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Netazepide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazepine core, potentially altering its pharmacological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may be further functionalized.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the benzodiazepine ring
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Netazepide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of benzodiazepine derivatives.
Biology: Netazepide is used to investigate the role of gastrin and CCK-2 receptors in various biological processes.
Medicine: The primary medical application of Netazepide is in the treatment of gastric neuroendocrine tumors.
Comparison with Similar Compounds
Netazepide is unique among gastrin/CCK-2 receptor antagonists due to its high selectivity and oral bioavailability. Similar compounds include:
Proglumide: A less selective CCK receptor antagonist with broader effects on both CCK-1 and CCK-2 receptors.
Loxiglumide: Another CCK receptor antagonist, primarily targeting CCK-1 receptors.
Devazepide: A selective CCK-1 receptor antagonist with limited activity on CCK-2 receptors
Compared to these compounds, Netazepide’s high selectivity for the CCK-2 receptor makes it particularly effective in treating conditions driven by hypergastrinemia, such as gastric neuroendocrine tumors .
Properties
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165906 | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155488-25-8 | |
Record name | Netazepide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netazepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.